(Z)-carveol,2-methyl-5-(1-methylethenyl)-2-cyclohexen-1-ol,cis-mentha-1,8-dien-6-ol (Z)-carveol,2-methyl-5-(1-methylethenyl)-2-cyclohexen-1-ol,cis-mentha-1,8-dien-6-ol (4R, 6R)-cis-Carveol, also known as (1r)-cis-carveol, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. Thus, (4R, 6R)-cis-carveol is considered to be an isoprenoid lipid molecule (4R, 6R)-cis-Carveol exists as a solid, slightly soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, (4R, 6R)-cis-carveol is primarily located in the cytoplasm (4R, 6R)-cis-Carveol is a spearmint tasting compound that can be found in citrus. This makes (4R, 6R)-cis-carveol a potential biomarker for the consumption of this food product.
(-)-cis-carveol is the (1R,5R)-stereoisomer of carveol. It is an enantiomer of a (+)-cis-carveol.
Brand Name: Vulcanchem
CAS No.: 1197-06-4
VCID: VC0072456
InChI: InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,9-11H,1,5-6H2,2-3H3/t9-,10-/m1/s1
SMILES: CC1=CCC(CC1O)C(=C)C
Molecular Formula: C10H16O
Molecular Weight: 152.23 g/mol

(Z)-carveol,2-methyl-5-(1-methylethenyl)-2-cyclohexen-1-ol,cis-mentha-1,8-dien-6-ol

CAS No.: 1197-06-4

Main Products

VCID: VC0072456

Molecular Formula: C10H16O

Molecular Weight: 152.23 g/mol

(Z)-carveol,2-methyl-5-(1-methylethenyl)-2-cyclohexen-1-ol,cis-mentha-1,8-dien-6-ol - 1197-06-4

CAS No. 1197-06-4
Product Name (Z)-carveol,2-methyl-5-(1-methylethenyl)-2-cyclohexen-1-ol,cis-mentha-1,8-dien-6-ol
Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
IUPAC Name (1R,5R)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ol
Standard InChI InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,9-11H,1,5-6H2,2-3H3/t9-,10-/m1/s1
Standard InChIKey BAVONGHXFVOKBV-NXEZZACHSA-N
Isomeric SMILES CC1=CC[C@H](C[C@H]1O)C(=C)C
SMILES CC1=CCC(CC1O)C(=C)C
Canonical SMILES CC1=CCC(CC1O)C(=C)C
Melting Point Mp 24-25 °
24-25°C
Physical Description Liquid
Solid
Description (4R, 6R)-cis-Carveol, also known as (1r)-cis-carveol, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. Thus, (4R, 6R)-cis-carveol is considered to be an isoprenoid lipid molecule (4R, 6R)-cis-Carveol exists as a solid, slightly soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, (4R, 6R)-cis-carveol is primarily located in the cytoplasm (4R, 6R)-cis-Carveol is a spearmint tasting compound that can be found in citrus. This makes (4R, 6R)-cis-carveol a potential biomarker for the consumption of this food product.
(-)-cis-carveol is the (1R,5R)-stereoisomer of carveol. It is an enantiomer of a (+)-cis-carveol.
PubChem Compound 330573
Last Modified Nov 11 2021
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